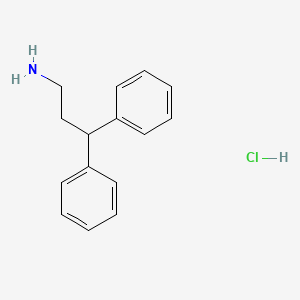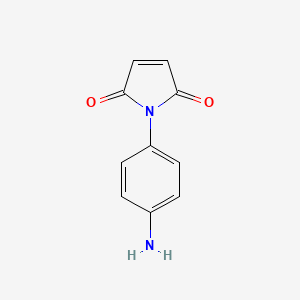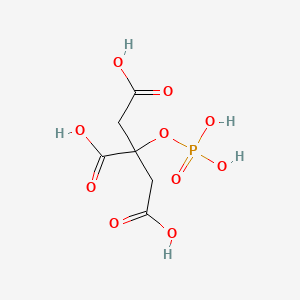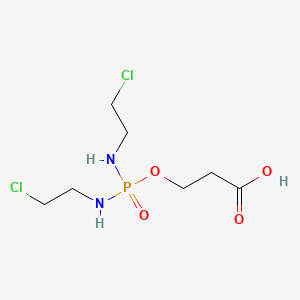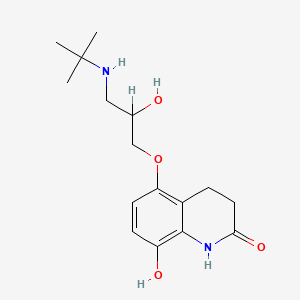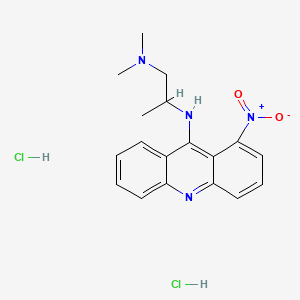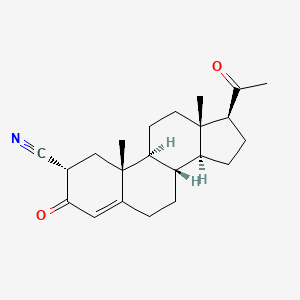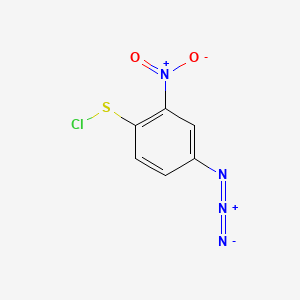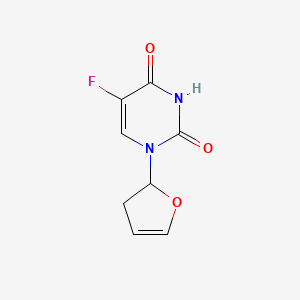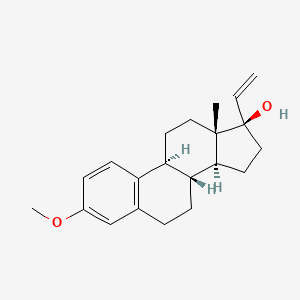
17-Vinylestradiol 3-methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10),20-tetraen-17-ol is a steroid. It derives from a hydride of a pregnane.
Wissenschaftliche Forschungsanwendungen
Allylic Rearrangement in Steroidal Alcohols
- Study Overview : Krubiner et al. (1972) investigated the allylic rearrangement of 17-α-Vinylestradiol 3-methyl ether under the influence of vanadium (IV) chloride. This reaction produced a Δ17(20)-21-chloride compound, which was further modified into different side-chain structures (Krubiner, Perrotta, Lucas, & Oliveto, 1972).
Radioiodinated Ligands for Estrogen Receptor Studies
- Research Findings : Franke & Hanson (1984) synthesized and evaluated the 3-o-methyl ethers of radioiodinated vinylestradiol. These compounds were studied for their uptake in estrogen-receptor-containing tissues, revealing insights into tissue distribution and receptor binding dynamics (Franke & Hanson, 1984).
Synthesis and Biological Activity of Steroidal Derivatives
- Methodology and Outcomes : Windholz, Brown, & Patchett (1965) synthesized d,1-13-Phenyl-18-norestradiol 3-methyl ether. This study focused on the chemical synthesis process and explored potential modifications for creating different steroidal compounds (Windholz, Brown, & Patchett, 1965).
Steric Effects in Steroid Synthesis
- Research Insights : Hiraga (1965) observed steric effects during the synthesis of 18-methylestradiol 3-methyl ether. This research provided insights into the influence of methyl groups on steroid synthesis and biological activity (Hiraga, 1965).
Transcutaneous Penetration and Tissue Binding Studies
- Study Findings : Tresca, Ponsard, & Jayle (1977) explored the transcutaneous penetration and tissue binding of 17-methyl ether oestradiol. This study provided valuable information on the pharmacokinetics and tissue interactions of steroidal compounds (Tresca, Ponsard, & Jayle, 1977).
Chemical Properties of Norsteroids
- Research Contribution : McGinty & Djerassi (1958) discussed the chemical and biological properties of various norsteroids, including those related to 17-Vinylestradiol 3-methyl ether. This study contributed to the understanding of the structure-activity relationship in steroidal compounds (McGinty & Djerassi, 1958).
Eigenschaften
CAS-Nummer |
6885-48-9 |
|---|---|
Produktname |
17-Vinylestradiol 3-methyl ether |
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-17-ethenyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H28O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h4,6,8,13,17-19,22H,1,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
BFJGDRRSEQORFA-MJCUULBUSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)OC |
Andere CAS-Nummern |
6885-48-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




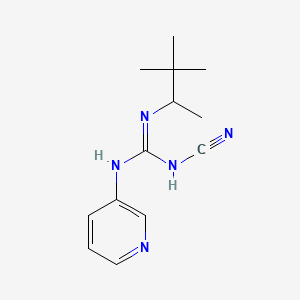
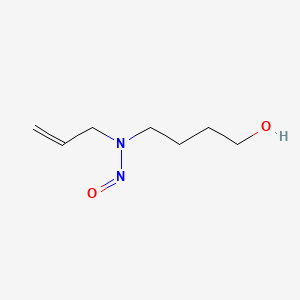
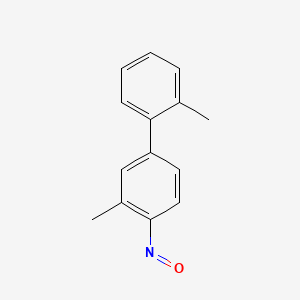
![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)
